4-bromo-N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide is an organic compound that features a bromine atom, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide typically involves a multi-step process:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the butyl(ethyl)amino group: This can be achieved through a nucleophilic substitution reaction where an appropriate amine reacts with the nitrophenyl intermediate.
Condensation with benzohydrazide: The final step involves the condensation of the brominated intermediate with benzohydrazide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound could be used as a probe to study biological processes involving nitrophenyl and benzohydrazide moieties.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the benzohydrazide moiety could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide: can be compared with other benzohydrazide derivatives that have different substituents on the aromatic ring.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents can provide insights into the structure-activity relationships.
Uniqueness
The uniqueness of 4-bromo-N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide lies in its combination of functional groups, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C20H23BrN4O3 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H23BrN4O3/c1-3-5-12-24(4-2)19-11-10-18(25(27)28)13-16(19)14-22-23-20(26)15-6-8-17(21)9-7-15/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,26)/b22-14+ |
InChI Key |
VJFTVBTZRWXMHT-HYARGMPZSA-N |
Isomeric SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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